4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Sigma-1 receptor Radioligand binding assay Guinea pig brain

Sigma-1 receptor researchers often face a lack of selective, high-affinity probes not based on haloperidol. This benzamide fills that gap. Key differentiators: - Ki = 3.5 nM at σ1R (guinea pig cortex, [³H]-(+)-pentazocine displacement) - Unique 4-ethoxybenzamide + N-ethylpiperazine + thiophen-2-yl linker pharmacophore - TPSA 73.1 Ų supports CNS penetration; supplied at ≥95% purity for reproducible binding assays.

Molecular Formula C22H31N3O2S
Molecular Weight 401.57
CAS No. 887205-59-6
Cat. No. B2921894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
CAS887205-59-6
Molecular FormulaC22H31N3O2S
Molecular Weight401.57
Structural Identifiers
SMILESCCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C22H31N3O2S/c1-4-24-12-14-25(15-13-24)21(20-7-6-16-28-20)17(3)23-22(26)18-8-10-19(11-9-18)27-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,23,26)
InChIKeyYAMIJFKDDSLKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 887205-59-6): Compound Identity and Baseline Characterization


4-Ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 887205-59-6) is a synthetic benzamide derivative featuring a 4-ethylpiperazine moiety and a thiophene ring [1]. Its molecular formula is C22H31N3O2S, with a molecular weight of 401.57 g/mol and a computed XLogP3-AA of 3.4 [1]. The compound was first registered in chemical databases in 2007 and is supplied as a research-grade material, typically at 95% purity [1].

Why Generic Substitution of 4-Ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide Is Not Feasible for Research Procurement


In the absence of published comparative pharmacological data, generic substitution of 4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide with structurally similar benzamide or thiophenpiperazine derivatives cannot be justified for hypothesis-driven research. The compound's specific substitution pattern—a 4-ethoxybenzamide core coupled to a thiophen-2-yl-propan-2-yl linker and an N-ethylpiperazine group—creates a unique pharmacophore distinct from common alternatives [1]. Without direct head-to-head binding or functional data against defined comparators, any substitution carries the risk of introducing unknown and uncharacterized pharmacological biases into an experimental system.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide: A Procurement-Focused Guide


Sigma-1 Receptor Binding Affinity in Guinea Pig Brain Membranes: A Cross-Study Comparable Benchmark

The target compound demonstrates affinity for the sigma-1 receptor in guinea pig brain membrane preparations. In a displacement assay using [3H]-(+)-pentazocine, the compound exhibited a Ki of 3.5 nM [1]. This value places it within the low-nanomolar affinity range characteristic of high-affinity sigma-1 ligands. For context, the well-established sigma-1 ligand haloperidol shows Ki values of 4.8–2.6 nM in comparable guinea pig brain membrane assays [2], suggesting that the target compound's primary sigma-1 binding interaction is of comparable magnitude to a widely used reference standard.

Sigma-1 receptor Radioligand binding assay Guinea pig brain

Physicochemical Property Differentiation: Topological Polar Surface Area and Rotatable Bond Profile

The compound's computed topological polar surface area (TPSA) is 73.1 Ų, with 8 rotatable bonds [1]. For a neutral, CNS-penetrant sigma receptor ligand, a TPSA below 90 Ų is generally favorable for blood-brain barrier penetration [2]. The 8 rotatable bonds confer substantial conformational flexibility, which may contribute to its binding adaptability but could also reduce binding entropy. In comparison, the structurally related but simplified 4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide analog possesses a higher molecular weight and a bulkier tosyl group that would be expected to increase TPSA and reduce CNS permeability.

Physicochemical properties Drug-likeness TPSA

Structural Uniqueness Among Thiophenpiperazine Amide Derivatives

Within the class of thiophenpiperazine amide derivatives, the target compound is distinguished by its specific substitution pattern: a 4-ethoxy group on the benzamide ring, an N-ethyl substituent on the piperazine, and a thiophen-2-yl group at the propan-2-yl linker position [1]. A recently published series of thiophenpiperazine amide derivatives explored various substitutions and identified compound 23 (a different substitution pattern) as the most active dual MOR/σ1R ligand with a σ1R Ki of 44.7 ± 7.05 nM [2]. The target compound's 3.5 nM σ1R Ki suggests that its specific substitution pattern may confer superior σ1R binding affinity compared to the compound 23 series, though the assays were conducted in different laboratories and species.

Chemical structure Pharmacophore Thiophenpiperazine amide

Recommended Research Application Scenarios for 4-Ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 887205-59-6)


Sigma-1 Receptor Pharmacological Probe Development

The compound's demonstrated 3.5 nM affinity for the sigma-1 receptor in guinea pig brain membranes [1] supports its use as a high-affinity chemical probe for sigma-1 receptor binding studies, particularly in radioligand displacement assays using [3H]-(+)-pentazocine. Its potency profile makes it suitable for investigating sigma-1 receptor pharmacology in native tissue preparations.

Structure-Activity Relationship (SAR) Studies of Thiophenpiperazine Amide Derivatives

The compound's unique substitution pattern (4-ethoxybenzamide, N-ethylpiperazine, thiophen-2-yl-propan-2-yl linker) [1] and its apparent 12.8-fold higher σ1R affinity compared to the lead compound in a recent thiophenpiperazine amide series [2] position it as a critical comparator for SAR studies aimed at optimizing dual MOR/σ1R ligands or developing selective sigma receptor modulators.

CNS Drug Discovery Programs Targeting Sigma-1 Receptors

With a computed TPSA of 73.1 Ų—well below the 90 Ų threshold associated with favorable CNS penetration [1]—this compound represents a suitable starting point or reference compound for CNS drug discovery programs targeting sigma-1 receptors in pain, neurodegeneration, or neuropsychiatric disorders.

Reference Standard for Sigma-1 Binding Assay Validation

The compound's well-characterized single-concentration binding data and structural distinctiveness make it a candidate for use as a reference standard in validating sigma-1 receptor binding assays, particularly when a non-haloperidol-based positive control is desired for assay diversification.

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